2-(2-nitrophenyl)propyl Chloroformate

Catalog No.
S643914
CAS No.
M.F
C10H10ClNO4
M. Wt
243.64 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-nitrophenyl)propyl Chloroformate

Product Name

2-(2-nitrophenyl)propyl Chloroformate

IUPAC Name

2-(2-nitrophenyl)propyl carbonochloridate

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

InChI

InChI=1S/C10H10ClNO4/c1-7(6-16-10(11)13)8-4-2-3-5-9(8)12(14)15/h2-5,7H,6H2,1H3

InChI Key

LRWLGGPRIFYAPO-UHFFFAOYSA-N

Synonyms

2-nitrophenylpropyloxycarbonyl chloride, NPPOC chloride

Canonical SMILES

CC(COC(=O)Cl)C1=CC=CC=C1[N+](=O)[O-]

Description

The exact mass of the compound 2-(2-nitrophenyl)propyl Chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Nitrophenyl)propyl chloroformate is an organic compound with the molecular formula C10H10ClNO4C_{10}H_{10}ClNO_4 and a molecular weight of approximately 243.64 g/mol. It is classified as a chloroformate, which are esters of chloroformic acid. This compound features a nitrophenyl group, which contributes to its unique chemical properties and biological activities. The presence of the chloroformate functional group makes it reactive, particularly in nucleophilic substitution reactions.

The reactivity of 2-(2-nitrophenyl)propyl chloroformate primarily involves nucleophilic attack on the carbonyl carbon by nucleophiles such as amines or alcohols. The general reaction can be represented as follows:

RNH2+R OC O ClR OC O NR+HCl\text{RNH}_2+\text{R OC O Cl}\rightarrow \text{R OC O NR}+\text{HCl}

In this reaction, an amine (RNH₂) reacts with 2-(2-nitrophenyl)propyl chloroformate to form an amide and hydrochloric acid. This compound can also undergo photolysis when exposed to UV light, leading to the cleavage of the nitrophenyl group, which can be useful in photochemical applications .

The synthesis of 2-(2-nitrophenyl)propyl chloroformate typically involves the reaction of 2-(2-nitrophenyl)propan-1-ol with phosgene or a chloroformic acid derivative. A common laboratory method includes:

  • Reagents:
    • 2-(2-Nitrophenyl)propan-1-ol
    • Phosgene or chloroformic acid
    • Solvent (e.g., dichloromethane)
  • Procedure:
    • Dissolve 2-(2-nitrophenyl)propan-1-ol in dichloromethane.
    • Add phosgene dropwise while stirring at low temperatures.
    • Allow the reaction to proceed at room temperature for several hours.
    • Purify the product using silica gel chromatography .

This compound is primarily used in organic synthesis as a reagent for the protection of amines and alcohols. Its application extends to:

  • Chemical Synthesis: Used as a protecting group for amines during multi-step synthetic procedures.
  • Pharmaceutical Development: Potential use in drug design where selective modifications of amino acids or other functional groups are required.
  • Material Science: As a precursor for creating functionalized polymers or materials with specific properties .

Interaction studies involving 2-(2-nitrophenyl)propyl chloroformate focus on its reactivity with various nucleophiles and its potential biological interactions. Research indicates that compounds featuring similar nitrophenyl groups can interact with biological macromolecules, influencing their activity and stability. For instance, studies have shown that nitrophenyl derivatives can act as inhibitors for certain enzymes, though specific data on this compound's interactions remain limited .

Several compounds share structural similarities with 2-(2-nitrophenyl)propyl chloroformate, notably other chloroformates and nitrophenyl derivatives. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Nitrophenyl chloroformateContains only one nitrophenyl groupSimpler structure; less steric hindrance
Phenyl chloroformateContains a phenyl groupLacks nitro functionality; less reactive
3-Nitrophenyl propanoyl chlorideContains a propanoyl groupDifferent acyl functionality; potential for different reactivity
4-Nitrophenyl chloroformateContains para-nitro substitutionDifferent electronic properties affecting reactivity

The presence of both the nitrophenyl group and the chloroformate functionality in 2-(2-nitrophenyl)propyl chloroformate contributes to its distinctive reactivity profile and potential applications in synthetic chemistry.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Dates

Modify: 2023-07-20

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